5-Amino-2-fluoro-4-nitrobenzotrifluoride
Overview
Description
5-Amino-2-fluoro-4-nitrobenzotrifluoride is a chemical compound with the molecular formula C7H5F3N2O2 . It is widely used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) .
Synthesis Analysis
The synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent . The yield of 5-fluoro-2-nitrobenzotrifluoride could be as high as 96.4% with the optimal composition of the mixed acid .Molecular Structure Analysis
The molecular structure of 5-Amino-2-fluoro-4-nitrobenzotrifluoride can be viewed using Java or Javascript . The molecular weight of this compound is 206.1220 .Chemical Reactions Analysis
Most aromatic nitration processes are fast and highly exothermic, with the reaction enthalpy ranging from −73 to −253 kJ/mol . Insufficient heat and mass transfer rates provided by batch reactors are hard to match fast intrinsic kinetics of aromatic nitration, leading to the possible formation of undesirable byproducts due to excess nitration and oxidation .Scientific Research Applications
Continuous-Flow Synthesis
Synthesis of 5-Fluoro-2-Nitrobenzotrifluoride
A study by Peng Chen et al. (2020) demonstrated a safe and efficient continuous-flow synthesis of 5-fluoro-2-nitrobenzotrifluoride, a compound structurally related to 5-Amino-2-fluoro-4-nitrobenzotrifluoride, using a millireactor system. This method offers better control over impurities and higher efficiency due to enhanced mass and heat transfer rates, which could be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates involving nitration processes Chen et al., 2020.
Polymer Synthesis
Fluorinated Polyimides
Research by Chin‐Ping Yang and Feng-Zhi Hsiao (2004) explored the synthesis of fluorinated polyimides using a novel fluorinated diamine monomer derived from a process involving 5-Amino-2-fluoro-4-nitrobenzotrifluoride. These polymers exhibited excellent solubility, thermal stability, and mechanical properties, making them suitable for applications in high-performance materials Yang & Hsiao, 2004.
Functionalization of Silica Particles
Chromophores and Amino Groups on Silica Particles
A study by Isabelle Roth et al. (2006) presented a method for functionalizing silica particles with chromophores and amino groups via nucleophilic aromatic substitution reactions. This approach utilizes fluoronitro-substituted aromatic compounds, potentially including derivatives of 5-Amino-2-fluoro-4-nitrobenzotrifluoride, to create various chromophoric functionalities on the silica surface, useful for material science applications Roth et al., 2006.
Organic Synthesis
Organocatalytic Asymmetric Synthesis
Wen-Ting Meng et al. (2013) developed an organocatalytic asymmetric synthesis process for chiral fluorinated isoxazol-5(4H)-ones using a one-pot sequential conjugate addition/dearomative fluorination. The method potentially incorporates fluoronitroaromatics like 5-Amino-2-fluoro-4-nitrobenzotrifluoride derivatives, yielding compounds with high enantio- and diastereoselectivities, relevant for medicinal chemistry Meng et al., 2013.
Future Directions
The continuous-flow synthesis strategy used for the production of 5-fluoro-2-nitrobenzotrifluoride would be beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates with the involvement of nitration . This suggests potential future directions in improving the efficiency and safety of chemical synthesis processes.
properties
IUPAC Name |
4-fluoro-2-nitro-5-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O2/c8-4-2-6(13(14)15)5(12)1-3(4)7(9,10)11/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSGMZUIHAFPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)[N+](=O)[O-])F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372216 | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
CAS RN |
179062-05-6 | |
Record name | 4-Fluoro-2-nitro-5-(trifluoromethyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179062-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-2-fluoro-4-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20372216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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